![molecular formula C20H18N4O5S B2487116 N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 941982-71-4](/img/structure/B2487116.png)
N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds within the benzo[e][1,2,4]thiadiazine class, including derivatives of 2H-1,2,4-benzothiadiazine 1,1-dioxides, have garnered attention due to their diverse chemical reactions and potential biological activities. These compounds exhibit a range of pharmacological properties and serve as catalysts or intermediates in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of related benzo[e][1,2,4]thiadiazine derivatives often involves multi-component reactions (MCRs), utilizing efficient and environmentally friendly conditions. For instance, the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives from 2H-benzo[e][1,2,4]thiadiazine sulfonamide dioxides has been demonstrated under aqueous media, highlighting the adaptability of these compounds in green chemistry protocols (Khazaei et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of benzo[e][1,2,4]thiadiazine derivatives have been characterized through X-ray crystallography, revealing intricate hydrogen bonding patterns and stabilization mechanisms. These studies provide a foundation for understanding the structural dynamics and interaction potential of these molecules (Etsè et al., 2019).
Chemical Reactions and Properties
Benzo[e][1,2,4]thiadiazine derivatives participate in various chemical reactions, including cycloadditions, ring expansions, and oxidative cyclizations. These reactions are pivotal for the synthesis of novel compounds with potential biological activities. For example, molecular iodine has been used to facilitate oxidative cyclization reactions, leading to the formation of benzimidazoles, benzothiazoles, and benzyl-phenyl benzo[e][1,2,4]thiadiazines (Naresh et al., 2014).
Scientific Research Applications
Synthesis and Chemical Reactivity
In(OTf)3-Catalyzed Synthesis : Furan-2-yl(phenyl)methanol derivatives, which share a structural motif with the compound , can undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol in the presence of In(OTf)3 to afford corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. This method demonstrates the compound's potential utility in the synthesis of novel heterocyclic compounds, which could have implications in drug discovery and material sciences (B. Reddy et al., 2012).
Molecular Iodine Promoted Divergent Synthesis : The discovery of new classes of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines highlights the compound's role in facilitating innovative pathways to synthesize benzimidazole and benzothiazole derivatives. This research underscores the compound's versatility in organic synthesis, potentially leading to new pharmaceuticals or materials (Gunaganti Naresh et al., 2014).
Applications in Bio-imaging
Fluorescent Chemosensor Development : A phenoxazine-based chemosensor incorporating a furan-2-carboxamide group demonstrates the structural adaptability of compounds like the one for creating sensitive and selective sensors for metal ions. Such sensors have proven their worth in bio-imaging applications, showcasing the compound's potential in biomedical research (P. Ravichandiran et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their functional groups .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .
properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)phenyl]-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-12-4-9-17-15(11-12)23-18(24-30(17,27)28)20(26)22-14-7-5-13(6-8-14)21-19(25)16-3-2-10-29-16/h2-11,18,23-24H,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJXCRVKEBYSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.